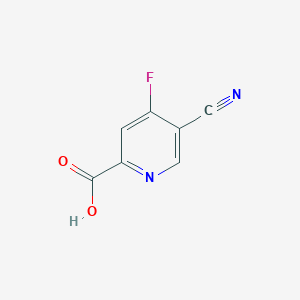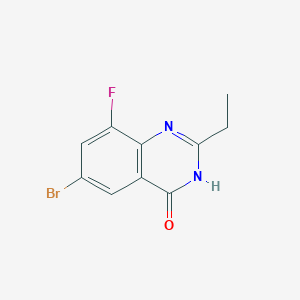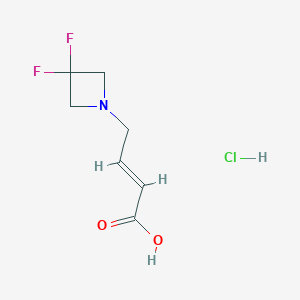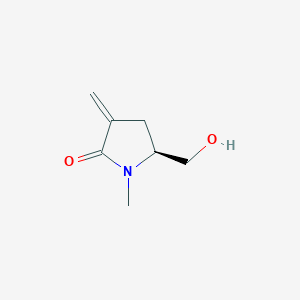![molecular formula C13H17NOS B11769204 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula C14H19NOS This compound features a unique structure that includes a cyclohepta[c]pyridine ring system with a methylthio group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves several steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis, decarboxylation, and oxidation to yield the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone can be compared with similar compounds such as 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone. While both compounds share a pyridine ring and a methylthio group, the presence of the cyclohepta[c]pyridine ring in this compound imparts unique structural and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Similar compounds include:
- 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone
- 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
These compounds can be used as references to understand the distinct properties and applications of this compound.
Propriétés
Formule moléculaire |
C13H17NOS |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
1-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C13H17NOS/c1-9(15)12-8-10-6-4-3-5-7-11(10)13(14-12)16-2/h8H,3-7H2,1-2H3 |
Clé InChI |
CMOJXTYVKOMUBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=C2CCCCCC2=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)


![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)


